2-(Methylthio)-4-(3-nitrophenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-4-(3-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-17-11-12-6-5-10(13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRBLCEJHYTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384866 | |
| Record name | 2-(methylthio)-4-(3-nitrophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883054-85-1 | |
| Record name | 2-(methylthio)-4-(3-nitrophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies
Retrosynthetic Analysis of 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway. For this compound, the analysis identifies key bonds that can be strategically disconnected.
The primary retrosynthetic disconnections are:
C-N bond disconnection within the pyrimidine (B1678525) ring: This is the most common approach for pyrimidine synthesis, breaking the ring down into a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.egadvancechemjournal.com
C-S bond disconnection: The bond between the pyrimidine ring (at C2) and the sulfur atom of the methylthio group can be disconnected. This suggests the introduction of the methylthio group via methylation of a precursor 2-thiopyrimidine derivative.
C-C bond disconnection: The bond connecting the pyrimidine ring (at C4) to the 3-nitrophenyl group is another key disconnection point. This suggests that the 3-nitrophenyl moiety is introduced as part of one of the initial building blocks.
Following the C-N ring disconnection strategy, the pyrimidine ring can be traced back to two key synthons: an N-C-N synthon, which is synthetically equivalent to S-methylisothiourea, and a C-C-C synthon. The C-C-C synthon is an α,β-unsaturated carbonyl derivative, which in turn can be synthesized from 3-nitrobenzaldehyde (B41214) and a suitable ketone. This deconstruction provides a logical and efficient pathway for the synthesis. advancechemjournal.comresearchgate.net
Classical and Modern Synthetic Approaches to Pyrimidine Cores
The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds and natural products, including the nucleobases cytosine, thymine, and uracil. nih.govwikipedia.orgrsc.org Consequently, a vast number of synthetic methods for its construction have been developed over the years.
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govacs.org These reactions are attractive for building libraries of complex molecules due to their operational simplicity and high atom economy. nih.govacs.orgthieme-connect.com
Several MCRs are employed for pyrimidine synthesis:
Biginelli Reaction: This well-known reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.org
Catalyst-Free Reactions: Efficient methods for synthesizing pyrimidine-functionalized derivatives have been developed via catalyst-free, one-pot multicomponent domino reactions, highlighting the move towards more environmentally benign processes. rsc.org
Metal-Catalyzed MCRs: Modern approaches utilize catalysts to achieve high regioselectivity and yield. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.govacs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org
| Reaction Name/Type | Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea (B124793) | Acid catalyst (e.g., HCl) | Forms dihydropyrimidinones, requires subsequent oxidation. wikipedia.org |
| Iridium-Catalyzed Synthesis | Amidine, Alcohols | PN5P–Ir pincer complexes | High regioselectivity, sustainable, forms highly substituted pyrimidines. nih.govacs.orgorganic-chemistry.org |
| Zinc Chloride-Catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |
| Domino Reaction | 1,3-Indanedione, Aldehyde, 6-Amino uracil | β-cyclodextrin in water | Environmentally benign, tandem Knoevenagel condensation, Michael addition, and cyclization. acs.org |
The most traditional and widely used method for constructing the pyrimidine ring is through the cyclization of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) component. bu.edu.eg This [3+3] condensation approach offers great versatility in accessing a wide range of substituted pyrimidines.
The key components are:
N-C-N Fragment: Common reagents include urea, thiourea, guanidine, and amidines. bu.edu.egwikipedia.org The choice of this fragment determines the substituent at the 2-position of the pyrimidine ring.
C-C-C Fragment: This component is typically a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone), an α,β-unsaturated ketone (chalcone), or a β-ketoester. bu.edu.egwikipedia.org
The reaction proceeds via a condensation mechanism, forming two new C-N bonds, followed by a dehydration step to yield the aromatic pyrimidine ring. The de novo synthesis pathway in biological systems also relies on a cyclization step, where N-carbamoyl aspartate is cyclized to dihydroorotate, highlighting the fundamental nature of this reaction type. researchgate.netnih.govwikipedia.org
The specific functional groups of the target molecule can be introduced either by using pre-functionalized starting materials or by modifying the pyrimidine core after its formation.
Introduction of the Methylthio Group: The 2-methylthio group is typically introduced using one of two primary strategies:
Use of S-methylisothiourea: This reagent serves as the N-C-N building block in the cyclization reaction. It directly incorporates the methylthio group at the 2-position of the resulting pyrimidine ring. This is often a highly efficient method. google.com
Thiolation followed by Alkylation: A pyrimidine-2-thione (or 2-mercaptopyrimidine) precursor is first synthesized, often by using thiourea as the N-C-N component. jetir.org The resulting thiol is then deprotonated with a base and alkylated with an electrophile like methyl iodide to install the methylthio group. prepchem.com For example, 2-mercapto-4-(m-trifluoromethylphenyl)pyrimidine can be reacted with methyl iodide in the presence of sodium hydroxide to yield the 2-methylthio derivative. prepchem.com
Introduction of the 3-Nitrophenyl Group: The 4-aryl substituent is almost invariably introduced by incorporating it into the three-carbon (C-C-C) building block.
From Substituted Chalcones: The most common method involves the use of a chalcone (B49325) (an α,β-unsaturated ketone) that already bears the desired 3-nitrophenyl group. This chalcone is prepared via a Claisen-Schmidt condensation between 3-nitrobenzaldehyde and an appropriate ketone. The subsequent cyclization of this chalcone with the N-C-N component directly places the 3-nitrophenyl group at the 4-position of the pyrimidine ring.
From Substituted β-Diketones: A 1,3-diketone bearing the 3-nitrophenyl group can also serve as the C-C-C fragment. For instance, 1-(3-nitrophenyl)butane-1,3-dione can be condensed with an N-C-N reagent.
Cross-Coupling Reactions: While less common for this specific substitution pattern, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) could potentially be used to attach the aryl group to a pre-formed pyrimidine ring bearing a suitable leaving group (like a halogen) at the 4-position.
The presence of a nitro group on the phenyl ring can influence the reactivity of the starting materials and may require careful optimization of reaction conditions. acs.orgchemrxiv.org
Specific Synthetic Routes to this compound
Based on the general principles outlined above, a specific and efficient synthetic route for this compound can be designed. A highly plausible pathway involves a two-step process: the synthesis of a chalcone precursor followed by its cyclization.
Step 1: Synthesis of 1-(3-Nitrophenyl)-3-aryl-prop-2-en-1-one (Chalcone Precursor)
The first step is the synthesis of the requisite α,β-unsaturated ketone. This is typically achieved through a base-catalyzed Claisen-Schmidt condensation.
Reactants: 3-Nitrobenzaldehyde and a simple ketone, such as acetone.
Conditions: The reaction is carried out in the presence of a base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695).
Mechanism: The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the stable, conjugated chalcone.
Step 2: Cyclocondensation to form this compound
The synthesized chalcone is then reacted with S-methylisothiourea hemisulfate salt in a cyclocondensation reaction to form the final pyrimidine ring.
Reactants: The chalcone from Step 1 and S-methylisothiourea hemisulfate.
Conditions: The reaction is typically performed under basic conditions, often using a base like sodium methoxide (B1231860) or sodium ethoxide in a suitable solvent such as methanol or ethanol, and heated under reflux.
Mechanism: The reaction proceeds via a Michael addition of the S-methylisothiourea to the β-carbon of the chalcone's double bond. This is followed by an intramolecular cyclization where one of the nitrogen atoms attacks the carbonyl carbon of the former chalcone. The final step is a dehydration/aromatization event that leads to the formation of the stable this compound product.
| Step | Reaction | Key Reagents | Typical Conditions | Product |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 3-Nitrobenzaldehyde, Acetone | NaOH or KOH, Ethanol, Room Temperature | 4-(3-Nitrophenyl)but-3-en-2-one |
| 2 | Cyclocondensation | 4-(3-Nitrophenyl)but-3-en-2-one, S-Methylisothiourea hemisulfate | Sodium Ethoxide, Ethanol, Reflux | 2-(Methylthio)-4-(3-nitrophenyl)-6-methylpyrimidine* |
Note: The product in Table 2 is 6-methyl substituted due to the use of acetone as the starting ketone. To obtain the title compound without a substituent at the 6-position, a different C-C-C precursor would be required, such as 3-(3-nitrophenyl)-3-oxopropanal.
Coupling and Ring Closure Methodologies
The core of the synthesis is the cyclocondensation reaction that forms the pyrimidine ring. The most prevalent method for constructing 2-thio-substituted 4-arylpyrimidines involves the reaction of an α,β-unsaturated ketone (chalcone) with S-methylisothiourea bu.edu.egresearchgate.net. This reaction is a variation of the well-known Pinner synthesis of pyrimidines.
The mechanism involves the initial Michael addition of the S-methylisothiourea to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable this compound ring system. This one-pot reaction provides a direct and efficient route to the target compound from its precursors.
Optimization of Reaction Conditions
The success of the synthesis hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction time and side product formation.
The choice of catalyst is critical for the cyclocondensation step. While the reaction can proceed without a catalyst, bases are commonly employed to facilitate the reaction.
Potassium Carbonate (K₂CO₃): This inorganic base is widely used in the synthesis of pyrimidine derivatives researchgate.net. It functions by deprotonating the isothiourea, increasing its nucleophilicity for the initial Michael addition to the chalcone. Its heterogeneous nature can simplify workup, and it is an inexpensive and effective option researchgate.netresearchgate.net. In related syntheses, K₂CO₃ has been used effectively in refluxing ethanol or isopropyl alcohol researchgate.netnih.gov.
Brønsted-acidic Ionic Liquids (BAILs): These compounds have emerged as efficient and recyclable dual solvent-catalysts for various heterocyclic syntheses researchgate.net. BAILs, such as those with tethered sulfonic acid groups, can activate the carbonyl group of the chalcone, making it more susceptible to nucleophilic attack researchgate.net. Their use can lead to higher yields and shorter reaction times under milder conditions, sometimes even in solvent-free systems. They offer advantages in terms of ease of separation and potential for recycling researchgate.net.
Table 2: Comparison of Catalyst Systems in Pyrimidine Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Potassium Carbonate | Reflux in alcohol | Inexpensive, effective base, easy to source | Can require longer reaction times, moderate yields |
This table provides a comparative overview of common catalyst systems used in analogous pyrimidine syntheses.
The solvent plays a crucial role in the reaction by influencing reactant solubility, reaction rates, and equilibrium positions.
Methanol/Ethanol: Alcohols are common solvents for this type of condensation reaction, often used in conjunction with a base like potassium carbonate or sodium hydroxide nih.gov. They are effective at dissolving the reactants and facilitate the reaction when heated to reflux.
Dimethylformamide (DMF): A polar aprotic solvent, DMF is excellent for dissolving a wide range of organic compounds and can accelerate reaction rates due to its high boiling point and ability to solvate cations. It is often used in reactions involving inorganic bases like K₂CO₃ researchgate.net.
Acetic Acid: While less common as the primary solvent for this specific transformation, acidic conditions can also be used for pyrimidine synthesis, particularly in Biginelli-type reactions. However, for the cyclization with S-methylisothiourea, a basic or neutral medium is generally preferred.
The choice of solvent is often determined by the specific catalyst system and the desired reaction temperature.
Temperature: The cyclocondensation reaction typically requires heating to proceed at a reasonable rate. Reactions are often carried out at the reflux temperature of the chosen solvent, which can range from approximately 65°C for methanol to over 150°C for DMF. Microwave irradiation has also been employed in related pyrimidine syntheses to shorten reaction times, which involves heating the reaction mixture rapidly to elevated temperatures in a sealed vessel researchgate.net. Optimization studies are necessary to find the ideal temperature that promotes product formation without leading to decomposition or side reactions.
Pressure: For conventional benchtop synthesis in open or refluxing systems, the reaction is conducted at atmospheric pressure. The use of microwave synthesis can lead to an increase in internal pressure within the reaction vessel, which can accelerate the reaction. However, high-pressure conditions are not a standard requirement for this class of cyclocondensation reactions.
Green Chemistry Principles in Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances rasayanjournal.co.in. Key principles include maximizing atom economy and utilizing safer solvents or solvent-free conditions, both of which can be theoretically applied to the synthesis of this compound.
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product wikipedia.org. An ideal reaction would have a 100% atom economy wikipedia.org. Poor atom economy is common in syntheses that generate stoichiometric byproducts wikipedia.org.
C₁₁H₁₂N₂O₃ + (C₂H₇N₂S)₂·H₂SO₄ + 2 C₂H₅NaO → C₁₁H₉N₃O₂S + HN(CH₃)₂ + Na₂SO₄ + 2 C₂H₅OH
The atom economy for this reaction can be calculated to illustrate the inherent efficiency of the pathway.
Table 1: Theoretical Atom Economy Calculation for the Synthesis of this compound
| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one | C₁₁H₁₂N₂O₃ | 220.23 | Reactant |
| S-Methylisothiourea hemisulfate | (C₂H₇N₂S)₂·H₂SO₄ | 278.35 | Reactant |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Reactant (x2) |
| Total Reactant Mass | 632.68 | ||
| This compound | C₁₁H₉N₃O₂S | 247.27 | Desired Product |
| Calculation:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 % Atom Economy = (247.27 / 632.68) x 100 = 39.08% |
The calculated atom economy of approximately 39.08% indicates that a significant portion of the reactant mass is converted into byproducts, such as dimethylamine (B145610), sodium sulfate, and ethanol. This is characteristic of many classical condensation reactions.
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact jmaterenvironsci.com. Traditional syntheses of pyrimidines often use hazardous organic solvents rasayanjournal.co.in. However, significant progress has been made in adopting greener alternatives for the synthesis of related heterocyclic compounds.
Solvent-Free Approaches: Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating solvent waste entirely. These methods often lead to cleaner reactions, simpler workups, and reduced energy consumption rasayanjournal.co.in.
Grinding/Mechanochemistry: The synthesis of various pyrimidine derivatives has been successfully achieved using "grindstone chemistry" or mechanical ball milling rasayanjournal.co.inresearchgate.net. For the proposed synthesis of this compound, reactants could potentially be combined in a mortar and pestle or a ball mill, possibly with a solid catalyst, to initiate the reaction without any solvent mdpi.com. This approach has been shown to be highly effective for multicomponent reactions leading to pyrimidine analogues mdpi.com.
Microwave Irradiation: Solvent-free synthesis can also be facilitated by microwave irradiation, which often accelerates reaction rates and improves yields researchgate.netbu.edu.eg.
Environmentally Benign Solvents: When a solvent is necessary, replacing hazardous options with environmentally benign ones is a primary goal of green chemistry.
Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent green choice jmaterenvironsci.com. The synthesis of various fused pyrimidines has been effectively carried out in aqueous media, sometimes with the aid of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or simply using a water-ethanol mixture to improve reactant solubility jmaterenvironsci.com.
Ethanol: Derived from renewable resources, ethanol is a biodegradable and less toxic alternative to many organic solvents. It is frequently used in modern pyrimidine syntheses, often in combination with microwave heating to enhance reaction speed and efficiency researchgate.net.
The application of these methods to the synthesis of this compound could significantly improve its environmental footprint compared to traditional synthetic protocols.
Table 2: Application of Green Chemistry Approaches to Pyrimidine Synthesis
| Approach | Technique | Key Advantages | Applicability to Target Compound Synthesis |
|---|---|---|---|
| Solvent-Free | Grinding / Ball Milling | Eliminates solvent waste; simple work-up; low energy consumption. rasayanjournal.co.in | Highly plausible for the one-pot condensation of reactants, potentially with a solid acid or base catalyst. |
| Microwave Irradiation | Reduces reaction times; often increases yields; energy-efficient. researchgate.net | Could be used to drive the reaction to completion quickly without the need for a bulk solvent. | |
| Benign Solvents | Water or Aqueous Ethanol | Non-toxic, inexpensive, safe; can promote certain reactions through hydrophobic effects. jmaterenvironsci.com | A water-ethanol mixture could be an effective medium for the cyclocondensation step, improving reactant solubility while maintaining a favorable environmental profile. |
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions at the Methylthio Group
The methylthio (-SCH₃) group at the C-2 position of the pyrimidine (B1678525) ring is a competent leaving group, particularly as the pyrimidine ring is activated by the electron-withdrawing 3-nitrophenyl group at C-4. This facilitates nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles. Compared to halogens like chlorine, the methylthio group can be less reactive but still offers a valuable handle for synthetic diversification. acs.org
The displacement of the 2-methylthio group by various amines is a common strategy to introduce nitrogen-based functionalities. This reaction typically proceeds by heating the pyrimidine substrate with an excess of the desired amine, sometimes in a solvent like ethanol (B145695) or in the presence of an acid catalyst. The reaction of related 2-(methylthio)pyrimidines with amines such as dimethylamine (B145610) has been documented. rsc.org Similarly, studies on analogous 4-chloro-2-methylthiopyrimidine (B146335) systems show that the chloro group is typically more labile, but subsequent or forced substitution of the methylthio group can occur.
The general reaction involves the nucleophilic attack of the amine on the electron-deficient C-2 position, leading to a tetrahedral intermediate (a Meisenheimer-like complex), followed by the elimination of methanethiol (B179389) (CH₃SH) to yield the corresponding 2-aminopyrimidine (B69317) derivative. Both aliphatic and aromatic amines can be employed, leading to a diverse range of N-substituted pyrimidines. For instance, the reaction of 4- or 6-phenyl-pyrimidine derivatives with various amines is a key step in the synthesis of biologically active molecules. nih.gov
Table 1: Representative Nucleophilic Substitution of the Methylthio Group by Amines This table is illustrative, based on the reactivity of analogous pyrimidine systems.
| Nucleophile (Amine) | Product | Potential Conditions |
| Aniline | 2-Anilino-4-(3-nitrophenyl)pyrimidine | Heating in pivalic acid |
| Methylamine | 2-(Methylamino)-4-(3-nitrophenyl)pyrimidine | Reflux in ethanol |
| Morpholine | 2-Morpholino-4-(3-nitrophenyl)pyrimidine | Heating in a suitable solvent (e.g., DMF) |
The methylthio group can also be displaced by oxygen-based nucleophiles, such as phenoxides and alkoxides, to form the corresponding 2-phenoxy or 2-alkoxy pyrimidines. These reactions often require a strong base, like sodium hydride, to deprotonate the phenol (B47542) or alcohol, generating the more potent nucleophile. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide results in the substitution of the chloro group, but similar reactivity can be expected for the methylthio group under appropriate conditions. rsc.org The use of sodium methoxide (B1231860) has been shown to displace the methylthio group in related pyrimidine systems. rsc.org
The general mechanism is analogous to that with amines, involving nucleophilic attack at C-2 followed by the departure of the methylthiolate anion. The resulting 2-O-substituted pyrimidines are valuable intermediates in organic synthesis.
Table 2: Representative Nucleophilic Substitution by Oxygen Nucleophiles This table is illustrative, based on the reactivity of analogous pyrimidine systems.
| Nucleophile | Product | Potential Conditions |
| Sodium Phenoxide | 2-Phenoxy-4-(3-nitrophenyl)pyrimidine | Heating in an aprotic polar solvent (e.g., DMF) |
| Sodium Methoxide | 2-Methoxy-4-(3-nitrophenyl)pyrimidine | Reflux in methanol |
Active methylene (B1212753) compounds, which are carbon nucleophiles stabilized by two electron-withdrawing groups (e.g., malonates, β-ketoesters, 1,3-diketones), can react with activated pyrimidines. In the presence of a base, these compounds form carbanions that can attack the electron-deficient C-2 position, displacing the methylthio group. This reaction provides a direct route for C-C bond formation at the pyrimidine ring. For example, related pyridinium (B92312) salts and pyrimidinones (B12756618) have been shown to react with active methylene compounds like 1,3-indanedione. clockss.orgkashanu.ac.ir The reaction of 2-alkylthiopyridinium salts with active methylene compounds in the presence of sodium hydride leads to substitution at the 2- or 4-position. clockss.org
Electrophilic Aromatic Substitution on the Nitrophenyl Moiety
The nitrophenyl moiety of 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine is generally deactivated towards electrophilic aromatic substitution. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring through both inductive and resonance effects. Furthermore, it acts as a meta-director. libretexts.org The pyrimidine ring itself is an electron-deficient heterocycle and also exerts a deactivating effect on the attached phenyl ring. bhu.ac.in
Consequently, subjecting the compound to standard electrophilic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) is unlikely to result in further substitution on the phenyl ring. If a reaction were to occur under very harsh conditions, the substitution would be directed to the positions meta to the nitro group (C-5') and ortho/para to the pyrimidine substituent (C-2', C-4', C-6'). The directing effects would oppose each other, likely leading to a mixture of products or no reaction. In general, electrophilic substitution on unactivated pyrimidines is of little importance without the presence of activating groups on the pyrimidine ring itself. bhu.ac.inresearchgate.net
Modifications and Derivatization of the Pyrimidine Ring System
The pyrimidine ring offers sites for further functionalization, primarily at the C-4 and C-6 positions, which are susceptible to nucleophilic attack, especially when activated. slideshare.net In the target molecule, the C-4 position is already occupied by the 3-nitrophenyl group.
The C-6 position, however, is unsubstituted (bearing a hydrogen atom) and represents a potential site for modification. While direct C-H functionalization of such a position can be challenging, modern catalytic methods are emerging for the distal C-H functionalization of nitrogen heterocycles. nih.gov In pyrimidine systems activated by electron-withdrawing groups, nucleophilic substitution of a leaving group at C-6 is a common reaction. For instance, in 4,6-dichloro-2-methylthio-5-nitropyrimidine, both chloro groups can be displaced by nucleophiles. google.com Although the target molecule lacks a leaving group at C-6, its electron-deficient nature suggests that it could be a substrate for reactions that proceed via addition-elimination or through metal-catalyzed C-H activation. The presence of two nitrogen atoms in the pyrimidine ring makes positions 2, 4, and 6 electron-deficient and thus targets for nucleophiles. researchgate.netslideshare.net
Formation of Fused Heterocyclic Systems Containing the Pyrimidine Core
The versatile structure of this compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the substitution of the methylthio group and subsequent cyclization reactions, often involving the existing pyrimidine ring and its substituents.
The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) system from a 2-methylthiopyrimidine precursor generally requires the introduction of reactive functionalities onto the pyrimidine core, typically at the C5 and C6 positions. A common strategy involves starting with a 6-aminopyrimidine derivative. researchgate.net For the title compound, a plausible synthetic route would first involve the reduction of the nitro group on the C4-phenyl ring to an amine. This amino group could then be utilized in a subsequent cyclization step.
Another established method for constructing the second pyrimidine ring is through the reaction of a 4-aminopyrimidine-5-carbonitrile (B127032) with reagents like triethylorthoformate, followed by reaction with anilines. mdpi.com While this compound lacks the requisite amino and cyano groups for this specific transformation, it highlights the general principle of building the fused ring from appropriately substituted pyrimidines. The Dimroth rearrangement is another key reaction in the synthesis of substituted pyrimido[5,4-d]pyrimidines, starting from precursor molecules that can undergo this transformation upon treatment with a nucleophile. nih.gov
A hypothetical reaction pathway is outlined in the table below.
| Reactant(s) | Conditions | Product |
| 1. 2-(Methylthio)-4-(3-aminophenyl)pyrimidine (from nitro reduction) 2. Formamide (B127407) | Reflux | 7-(3-aminophenyl)-5-(methylthio)pyrimido[4,5-d]pyrimidine |
This table represents a hypothetical reaction based on established synthetic principles for pyrimido[4,5-d]pyrimidine formation.
The synthesis of pyrido[1,2-a]pyrimidines typically commences from 2-aminopyridine (B139424) derivatives, which undergo condensation and cyclization with various reagents like β-ketoesters or α,β-unsaturated compounds. cam.ac.ukresearchgate.net The formation of a pyrido[1,2-a]pyrimidine (B8458354) system directly from a pyrimidine precursor is not a standard synthetic route and would necessitate a complex ring transformation. Such transformations are generally specific to the substrate and reaction conditions and are not widely reported for 4-aryl-2-methylthiopyrimidines.
Research on the synthesis of this scaffold focuses on building the pyrimidine ring onto a pre-existing pyridine (B92270) ring. For instance, facile syntheses have been developed from aroylacetonitriles and 2-amino-N-hetero compounds. researchgate.net Therefore, synthesizing a pyrido[1,2-a]pyrimidine core starting from this compound is considered chemically challenging and not a conventional pathway.
The thieno[2,3-d]pyrimidine (B153573) scaffold is of significant interest due to its biological activities. ekb.eg The most common and versatile method for its synthesis is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate (B8463686) in the presence of elemental sulfur and a base to form a 2-aminothiophene-3-carboxylate. This thiophene (B33073) intermediate is then cyclized with reagents like formamide to construct the fused pyrimidine ring. nih.govatlantis-press.com
To synthesize a thieno[2,3-d]pyrimidine from this compound, one would need to build the thiophene ring onto the existing pyrimidine core. This typically requires functionalization at the C5 position of the pyrimidine ring, for example, by introducing a cyano or acetyl group, which can then participate in a Gewald-type cyclization. Another approach involves the reaction of a pre-formed thienopyrimidine with various reagents to modify the structure, such as the reaction of a 2-hydrazinylthieno[2,3-d]pyrimidine with isothiocyanates or formic acid. ekb.eg
The table below summarizes a common reaction for thieno[2,3-d]pyrimidine synthesis starting from a thiophene precursor.
| Reactant(s) | Conditions | Product |
| Methyl 2-aminothiophene-3-carboxylate, Formimidamide | 1. Condensation 2. Chlorination 3. Nucleophilic substitution | N-methylthieno[2,3-d]pyrimidin-4-amine atlantis-press.com |
This table illustrates a typical synthesis of a thieno[2,3-d]pyrimidine, highlighting that the synthesis usually begins with a thiophene derivative.
The pyrazolo[3,4-d]pyrimidine core is a purine (B94841) isostere, and its derivatives have attracted significant attention. nih.gov Syntheses of this ring system often start from substituted 5-aminopyrazole-4-carbonitrile precursors. semanticscholar.org The pyrazole (B372694) is first constructed, and the pyrimidine ring is subsequently fused onto it. For example, reaction of a 5-aminopyrazole with N,N-substituted amides in the presence of PBr₃ can yield the pyrazolo[3,4-d]pyrimidine scaffold. researchgate.net
A plausible route starting from a pyrimidine derivative involves the reaction with hydrazine (B178648). For this compound, the highly reactive methylthio group at the C2 position can be displaced by hydrazine hydrate (B1144303). This would yield 2-hydrazino-4-(3-nitrophenyl)pyrimidine. However, for this intermediate to cyclize to a pyrazolo[3,4-d]pyrimidine, a reactive group at the C5 position of the pyrimidine ring would be necessary to form the five-membered pyrazole ring. Without such a group, this pathway is not direct. Alternative strategies often involve Dimroth rearrangement of related heterocyclic precursors to form the stable pyrazolopyrimidine structure. semanticscholar.org
| Reactant(s) | Conditions | Intermediate Product |
| This compound, Hydrazine hydrate | Reflux in ethanol | 2-Hydrazino-4-(3-nitrophenyl)pyrimidine |
This table shows a plausible initial reaction step. The resulting intermediate would require further modification for cyclization into a pyrazolo[3,4-d]pyrimidine.
The formation of the mdpi.comnih.govatlantis-press.comtriazolo[4,3-a]pyrimidine ring system from a 2-methylthiopyrimidine is a well-established transformation. The key step is the nucleophilic substitution of the 2-methylthio group by hydrazine to form a 2-hydrazinopyrimidine (B184050) intermediate. This intermediate then undergoes cyclocondensation with a one-carbon electrophile, such as formic acid, triethyl orthoformate, or carbon disulfide, to construct the fused triazole ring. ekb.eg This methodology provides a direct and efficient route to this class of fused heterocycles. An alternative approach involves the Dimroth rearrangement of the isomeric 1,2,4-triazolo[4,3-a]pyrimidine, which can be synthesized from aminotriazoles and 1,3-dicarbonyl compounds. nih.gov
| Reactant(s) | Conditions | Product |
| 1. This compound, Hydrazine hydrate 2. Formic acid | 1. Reflux 2. Reflux | 7-(3-Nitrophenyl)- mdpi.comnih.govatlantis-press.comtriazolo[4,3-a]pyrimidine |
This table outlines a viable and common synthetic route for the formation of the triazolo[4,3-a]pyrimidine system from a 2-methylthiopyrimidine precursor.
Regioselectivity and Stereoselectivity in Reactions
The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of chemical reactions involving complex molecules like this compound.
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the case of this compound, nucleophilic aromatic substitution is a key reaction type. The pyrimidine ring has several electrophilic centers, notably at positions C2, C4, and C6. The methylthio group at C2 is an excellent leaving group, making this position a primary site for nucleophilic attack. The C4 and C6 positions are also activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms and the 3-nitrophenyl group.
In reactions with nucleophiles, the substitution will preferentially occur at the position with the best leaving group. Thus, the C2-SMe group is expected to be the most reactive site. If other leaving groups were present, for instance, a halogen at C4 or C6, the regioselectivity would be determined by a combination of factors including the nature of the leaving groups and the reaction conditions. For example, in the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, the reaction proceeds with high regioselectivity to yield the angular mdpi.comnih.govatlantis-press.comtriazolo[4,3-a]quinazolin-5-ones, a preference dictated by electronic factors of the pyrimidine ring. nih.gov
Stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.com Stereoselectivity becomes relevant when a reaction can produce multiple stereoisomeric products, such as enantiomers or diastereomers. This can occur if a reaction creates a new chiral center or if the molecule reacts in a way that leads to a specific spatial arrangement of atoms.
In the context of forming fused heterocyclic systems from this compound, stereoselectivity could arise if, for example, a cyclization reaction creates one or more new stereocenters. The approach of the reagents and the conformational preferences of the transition states would then dictate which stereoisomer is formed preferentially. While specific studies on the stereoselectivity of reactions involving this compound are not detailed in the available literature, general principles of asymmetric synthesis and steric hindrance would apply. For a reaction to be stereoselective, there must be a significant energy difference between the transition states leading to the different stereoisomers. khanacademy.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Data Analysis
¹³C NMR Data Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine would give a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine (B1678525) and nitrophenyl rings would be indicative of their electronic environment. The carbon of the methylthio group would resonate at a characteristic upfield chemical shift.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the pyrimidine and nitrophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon spectrum based on the already assigned proton spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.
C=N and C=C stretching (in aromatic rings): These would appear in the region of 1600-1450 cm⁻¹.
Nitro group (NO₂) stretching: Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C-S stretching: This vibration usually gives a weaker absorption in the range of 800-600 cm⁻¹.
CH₃ bending: Characteristic bending vibrations for the methyl group would be observed around 1450 cm⁻¹ and 1375 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₉N₃O₂S), the calculated exact mass would be a key piece of data for its unequivocal identification. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing the loss of fragments such as the methylthio group, the nitro group, or parts of the pyrimidine ring.
LC-MS/MS Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique utilized for the identification and quantification of chemical compounds in complex mixtures. For this compound, LC-MS/MS serves critical roles in metabolic studies and trace-level impurity detection. The methodology combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.
In practice, a sample containing the compound is first separated on an LC column, often a reversed-phase column like a C18. The separated components then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). The instrument first selects the precursor ion corresponding to the molecular weight of the target compound. This ion is then fragmented, and the resulting product ions are analyzed. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantifying the compound even in complex biological matrices like blood or urine.
A key application is in the identification of potential metabolites during drug discovery processes. For instance, similar to how LC-MS/MS is used to identify phase I and phase II metabolites of other nitroaromatic compounds, it can be employed to detect metabolic products of this compound, such as hydroxylated, demethylated, or glucuronidated species. Furthermore, the technique is crucial for identifying and quantifying potential genotoxic impurities that may arise during synthesis, as has been demonstrated for structurally related nitro-pyrimidine compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This analysis provides a crucial check on the empirical formula of a newly synthesized substance, ensuring its atomic composition aligns with the expected molecular structure. For this compound, the molecular formula is C₁₁H₉N₃O₂S.
The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's formula. A close agreement between the
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. For "2-(Methylthio)-4-(3-nitrophenyl)pyrimidine," these calculations can reveal details about its electron distribution, molecular orbitals, and electrostatic characteristics, which are fundamental to its chemical behavior.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In the case of "this compound," the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the methylthio group, which possess lone pairs of electrons. Conversely, the LUMO is likely to be centered on the electron-withdrawing 3-nitrophenyl substituent. This distribution facilitates intramolecular charge transfer from the pyrimidine moiety to the nitrophenyl ring upon electronic excitation. nih.gov
Table 1: Calculated HOMO-LUMO Energies and Related Quantum Chemical Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.75 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.75 |
| Global Hardness (η) | 2.05 |
| Global Softness (S) | 0.49 |
| Electronegativity (χ) | 4.80 |
| Chemical Potential (μ) | -4.80 |
| Electrophilicity Index (ω) | 5.62 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-311G(d,p)). They are provided for illustrative purposes.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates areas of negative potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For "this compound," the MEP map would be expected to show a high negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group, highlighting their roles as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms of the phenyl and pyrimidine rings, as well as the methyl group, would exhibit a positive potential (blue), indicating their potential involvement in interactions with nucleophiles.
Tautomeric Equilibria and Conformer Analysis
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For molecules containing a methylthio group attached to a heterocyclic ring, such as "this compound," the possibility of thione-thiol tautomerism exists, although S-methylation largely favors the methylthio form. nih.gov More relevant is the potential for rotational isomers, or conformers, arising from the rotation around the single bonds connecting the pyrimidine ring to the nitrophenyl group and the methylthio group.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its flexibility and interactions with its surroundings, such as a solvent.
Conformational Analysis and Flexibility
While quantum chemical calculations can identify stable conformers, MD simulations can explore the conformational landscape of "this compound" in a more comprehensive manner. By simulating the molecule's movements at a given temperature, it is possible to observe transitions between different conformations and to assess the flexibility of various parts of the molecule. mdpi.com The dihedral angles between the rings and the orientation of the substituent groups would be key parameters to monitor during the simulation. This analysis can reveal the most populated conformational states and the dynamic range of motion available to the molecule.
Solvent Interactions
The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited for studying these interactions. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to analyze how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. mdpi.com
For "this compound," one would expect polar solvent molecules to form hydrogen bonds with the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group. The nonpolar phenyl and methyl groups would likely be surrounded by the nonpolar regions of the solvent molecules. The strength and nature of these interactions can be quantified through the calculation of radial distribution functions and the analysis of hydrogen bonding patterns over the course of the simulation.
In silico Drug Design and Ligand-Protein Interactions
Computer-aided drug design (CADD) for this compound focuses on understanding how the molecule binds to specific proteins implicated in disease pathways. These studies help in rationalizing its biological activity and provide a roadmap for developing more potent and selective derivatives.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in assessing the binding affinity and interaction patterns of this compound with various enzymes known to be critical therapeutic targets.
The selection of biological targets for this compound is based on the known pharmacological importance of the pyrimidine scaffold. Pyrimidine derivatives are recognized as privileged structures in medicinal chemistry, showing inhibitory activity against a wide array of enzymes.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids. Its inhibition disrupts cell proliferation, making it a validated target for anticancer and antimicrobial agents. The pyrimidine core is a well-established pharmacophore for DHFR inhibitors. nih.govresearchgate.netnih.gov
Xanthine Oxidase (XO): While specific studies on this compound are not prominent in publicly available literature, XO is a key enzyme in purine (B94841) metabolism, and its inhibitors are used to treat hyperuricemia and gout. Pyrimidine-based structures are often explored for their potential to inhibit this enzyme.
Protein Tyrosine Kinases (PTKs): PTKs are a large family of enzymes that regulate numerous cellular processes. Their dysregulation is frequently linked to the development of cancer, making them major targets for oncological therapies. Anilinopyrimidine derivatives, which share structural similarities, are known to be effective PTK inhibitors.
Kinesin Spindle Protein (Eg5): Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibiting Eg5 leads to mitotic arrest and cell death, presenting a promising strategy for cancer treatment with potentially fewer side effects than traditional microtubule-targeting agents. nih.gov Pyrimidine derivatives like monastrol (B14932) are well-known Eg5 inhibitors. nih.gov
Although specific docking results for this compound are not detailed in widespread literature, studies on analogous pyrimidine derivatives against targets like DHFR and Eg5 reveal common interaction patterns. These interactions are fundamental to the stability of the ligand-protein complex.
For a compound like this compound, the expected binding mode within an enzyme active site would likely involve:
Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors, capable of interacting with donor residues in the enzyme's active site.
Pi-stacking: The aromatic nitrophenyl ring can form pi-pi stacking or T-shaped pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.
The following table summarizes hypothetical, yet plausible, interactions based on studies of similar pyrimidine inhibitors.
| Interaction Type | Potential Interacting Moiety of Compound | Potential Interacting Amino Acid Residues (Example) |
| Hydrogen Bonding | Pyrimidine Ring Nitrogens | Asp, Glu, Ser, Thr |
| Hydrophobic Interactions | Methylthio Group, Phenyl Ring | Leu, Val, Ile, Ala, Met |
| Pi-stacking | 3-Nitrophenyl Ring | Phe, Tyr, Trp |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrimidine-based inhibitors, a common pharmacophore model often includes hydrogen bond donors/acceptors, hydrophobic features, and aromatic rings. researchgate.netmdpi.com
While no specific studies detailing a pharmacophore model derived from this compound are available, it could theoretically be used as part of a training set to develop such a model. A validated pharmacophore could then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds with a higher probability of being active against the desired target. The 2,4-diaminopyrimidine (B92962) scaffold is a well-known pharmacophore for DHFR inhibitors, highlighting the potential of the pyrimidine core in guiding drug design. researchgate.netarabjchem.org
Prediction of ADMET Properties (In Silico only)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. In silico tools are widely used to estimate these parameters from a compound's chemical structure, helping to identify potential liabilities before resource-intensive experimental studies are undertaken.
General ADMET prediction studies on pyrimidine derivatives suggest that many compounds of this class exhibit favorable drug-like properties. nih.gov For this compound, key predicted properties would be evaluated based on established computational models.
| ADMET Parameter | Predicted Property (Based on General Pyrimidine Derivatives) | Importance in Drug Discovery |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gut into the bloodstream. |
| Caco-2 Permeability | Moderate to High | Predicts the ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Varies (often predicted as non-penetrant) | Determines if the compound can reach targets in the CNS. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., 3A4) | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance | Varies based on metabolism and renal filtration | Indicates the rate at which the compound is removed from the body. |
| Toxicity | ||
| AMES Mutagenicity | Likely Non-mutagenic | Screens for potential to cause genetic mutations. |
Permeation Across Biological Barriers (e.g., Lipid Bilayer)
The ability of a drug candidate to permeate biological barriers, such as the intestinal wall or the blood-brain barrier, is essential for its efficacy. This is often predicted computationally by models that estimate permeability through cell monolayers like Caco-2. For pyrimidine derivatives, predictions often indicate good intestinal absorption. The predicted Caco-2 permeability for compounds in this class generally suggests they are well-absorbed, a key characteristic for orally administered drugs.
Interaction with Cytochrome P450 Enzymes (e.g., P450 3A4)
Computational and theoretical investigations into the interaction of this compound with cytochrome P450 (CYP) enzymes, particularly the 3A4 isoform, are crucial for predicting its metabolic fate and potential for drug-drug interactions. While direct molecular docking and simulation studies on this specific compound are not extensively available in the public domain, inferences can be drawn from the known metabolism of related 2-(methylthio)pyrimidine (B2922345) and nitrophenyl-containing compounds.
The metabolism of pyrimidine derivatives is a key area of study in medicinal chemistry. In general, the metabolism of pyrimidine nucleosides by various organisms has been established, indicating that these core structures are recognized and processed by metabolic enzymes. For xenobiotics like this compound, the primary sites for metabolic transformation by CYP enzymes are typically the most labile and accessible parts of the molecule.
The methylthio group at the 2-position of the pyrimidine ring is a likely site for oxidation. CYP enzymes, including CYP3A4, are known to catalyze the S-oxidation of thioethers to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This metabolic pathway has been observed for other drugs containing a methylthio moiety. The resulting metabolites, the methylsulfinyl and methylsulfonyl derivatives, would have significantly different electronic and steric properties, which could alter their biological activity and clearance.
Another potential site for metabolism is the nitrophenyl ring. The nitro group can undergo reduction to a nitroso, hydroxylamino, and ultimately an amino group. This reductive metabolism is often mediated by nitroreductases, but can also be influenced by CYP enzymes under certain conditions. Aromatic hydroxylation of the nitrophenyl ring is also a possibility, although the strong electron-withdrawing nature of the nitro group generally deactivates the ring towards electrophilic attack.
Molecular docking simulations of various pyrimidine derivatives with different protein targets have been reported, demonstrating the utility of these computational methods in predicting binding modes and energies. researchgate.netnih.govnih.gov In a hypothetical docking study of this compound with the active site of CYP3A4, the binding orientation would likely be governed by a combination of hydrophobic and electrostatic interactions. The pyrimidine and nitrophenyl rings could engage in π-π stacking interactions with aromatic residues in the active site, such as phenylalanine or tyrosine. The nitro group and the pyrimidine nitrogens could form hydrogen bonds with polar residues or water molecules within the binding pocket.
The predicted binding affinity and the distance of specific atoms from the heme iron of the CYP enzyme would provide insights into the likelihood and type of metabolic reaction. For instance, if the sulfur atom of the methylthio group is positioned in close proximity to the heme iron, S-oxidation would be a highly probable metabolic outcome.
Table 1: Potential Metabolic Transformations of this compound by CYP Enzymes
| Moiety | Metabolic Reaction | Potential Metabolite(s) |
| 2-(Methylthio) | S-Oxidation | 2-(Methylsulfinyl)-4-(3-nitrophenyl)pyrimidine, 2-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidine |
| 3-Nitrophenyl | Nitro Reduction | 4-(3-Aminophenyl)-2-(methylthio)pyrimidine |
| 3-Nitrophenyl | Aromatic Hydroxylation | 2-(Methylthio)-4-(3-nitro-X-hydroxyphenyl)pyrimidine |
This table is predictive and based on the known metabolism of related chemical structures. Experimental verification is required.
The reactivity of related 2-sulfonylpyrimidines has been studied, indicating that the sulfonyl group is a good leaving group, making these compounds reactive towards nucleophiles like cysteine residues in proteins. nih.govacs.org This suggests that if this compound is metabolized to its sulfonyl derivative, it could potentially act as a covalent modifier of proteins.
Biological and Pharmacological Activities in Vitro and Preclinical Studies
Anticancer/Antitumor Activity (In Vitro Cell Line Studies)
The potential of pyrimidine (B1678525) derivatives as anticancer agents is well-documented, with various analogues demonstrating significant cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.gov
Cytotoxicity Screening Against Cancer Cell Lines
The cytotoxic profile of pyrimidine derivatives has been evaluated against a diverse panel of human cancer cell lines, including those from melanoma, breast, pancreatic, prostate, colon, and lung cancers. For instance, a series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were assessed for their antiproliferative activity. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) pharmascholars.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited a strong cytotoxic effect against melanoma cell lines (C32 with an IC50 of 24.4 µM and A375 with an IC50 of 25.4 µM), as well as prostate (DU145) and breast (MCF-7/WT) cancer cells. mdpi.com
In another study, a series of pyrimidine derivatives bearing aryl urea moieties were synthesized and evaluated for their anticancer activity against colon (SW480) and prostate cancer cell lines. nih.gov One particular compound from this series demonstrated the highest cytotoxic activity against the SW480 cancer cell line, with an IC50 value of 11.08 µM. nih.gov Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent growth inhibitory activity against the majority of the 60 cell lines in the National Cancer Institute (NCI) panel. acs.org Specifically, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines, with one derivative showing the best antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov
Table 1: Cytotoxicity of Selected Pyrimidine Derivatives Against Various Cancer Cell Lines
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{"cells": ["4-Amino-thieno[2,3-d]pyrimidine", "MCF-7", "Breast", "4.3 µg/mL[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-ON8mAlijunHeXj4WBX7kkH1oeKWdPEOf-cvfoQKZOHylqErxPlzE89bRNwL0VqiuYXU4RqhYrTr_4fDLmbU_cImE6etzUwrWd2P_fmojBQ16aOxLdmml94pl3DdASpkGPZzuiYtqI7WW-ZA%3D)]"]}
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Mechanisms of Action at the Cellular Level
Investigations into the cellular mechanisms of action of pyrimidine derivatives have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govjst.go.jp One study on a pyrimidine derivative with an aryl urea moiety showed that it arrested the cell cycle at the G2/M phase in SW480 colon cancer cells. nih.gov This cell cycle arrest was accompanied by the induction of apoptosis, evidenced by the upregulation of the pro-apoptotic protein Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this compound was found to induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
Similarly, certain hexahydrocyclooctathieno[2,3-d]pyrimidine derivatives were found to induce G2/M and S-phase cell cycle arrest in HCT116 colon cancer cells and MCF7 breast cancer cells. jst.go.jp This was associated with an increase in the pre-G cell population, indicative of apoptosis. jst.go.jp The pro-apoptotic effect was further confirmed by the increased nuclear expression of cleaved caspase-3, a critical executioner caspase in the apoptotic cascade. jst.go.jp The activation of caspases and subsequent cleavage of proteins like PARP are hallmark features of apoptosis, suggesting that these pyrimidine derivatives effectively trigger programmed cell death in cancer cells. nih.gov
Inhibition of Specific Molecular Targets
The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival. Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleotides and is a well-established target for anticancer drugs. nih.gov Several classes of pyrimidine-related compounds, such as thieno[2,3-d]pyrimidines, have been designed and evaluated as DHFR inhibitors. acs.org
One study focused on new thieno[2,3-d]pyrimidine-4-one derivatives as nonclassical lipophilic DHFR inhibitors. A lead compound from this series was found to be a more potent inhibitor of DHFR (IC50 = 0.20 µM) than the well-known DHFR inhibitor, methotrexate (IC50 = 0.22 µM). acs.org The development of pyrimidine-clubbed benzimidazole derivatives has also been pursued as a strategy to discover novel DHFR inhibitors with potential antibacterial and antifungal activities. nih.gov These findings highlight that the pyrimidine scaffold can be effectively utilized to design potent inhibitors of key enzymes like DHFR, thereby disrupting essential metabolic pathways in cancer cells. mdpi.cominnoscience.ru
Antimicrobial Activity (Antibacterial and Antifungal)
Pyrimidine derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal pathogens. nih.govinnovareacademics.in
Activity Against Gram-Positive Bacteria
Numerous studies have demonstrated the efficacy of pyrimidine derivatives against Gram-positive bacteria, including clinically important species like Staphylococcus aureus and Bacillus subtilis. ias.ac.inchemicaljournals.com In one study, a series of 2-(benzylthio)pyrimidine derivatives were screened against multi-resistant strains of Staphylococcus aureus, with several compounds showing significant antibacterial activity. scirp.orgresearchgate.net It was noted that the presence of a nitro group on the benzyl moiety enhanced the biological activity against S. aureus. scirp.org
Other research has shown that newly synthesized pyrimidine derivatives can exhibit better inhibitory action against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like ampicillin and ciprofloxacin. researchgate.net The antimicrobial activity of halogenated pyrimidines has also been investigated, with some compounds showing potent biofilm inhibitory effects against S. aureus. nih.gov
Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives Against Gram-Positive Bacteria
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Activity Against Gram-Negative Bacteria
The antibacterial spectrum of pyrimidine derivatives also extends to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ias.ac.in A series of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives showed significant antibacterial activity against E. coli and P. aeruginosa at a concentration of 500µg/ml. pharmascholars.com Similarly, pyridothienopyrimidine derivatives have demonstrated potent activity against Gram-negative strains, in some cases more potent than their activity against Gram-positive strains. nih.gov
The evaluation of 2-(benzylthio)pyrimidine derivatives also confirmed their activity against multi-resistant E. coli. scirp.orgresearchgate.net The versatility of the pyrimidine scaffold allows for chemical modifications that can enhance activity against a broad range of bacteria, making these compounds promising candidates for the development of new antibacterial agents. researchgate.netresearchgate.net
Antifungal Activity (e.g., Candida albicans, Aspergillus niger)
The pyrimidine framework is a constituent of various compounds investigated for their antifungal properties. Studies have explored the efficacy of pyrimidine derivatives against opportunistic fungal pathogens such as Candida albicans and Aspergillus niger, which are significant causes of infections, particularly in immunocompromised individuals frontiersin.org. While data specifically on 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine is limited, research on other pyrimidine-containing molecules demonstrates a potential for this chemical class to inhibit fungal growth. For instance, certain metal-organic frameworks incorporating pyrimidine-related ligands have shown the ability to inactivate C. albicans and A. niger spores researchgate.net. Similarly, novel compounds derived from other heterocyclic systems have demonstrated effective antifungal activity against C. albicans in both in vitro and in vivo models, suggesting that the development of new antifungal agents is an active area of research frontiersin.org. The antifungal potential of various natural and synthetic compounds is often evaluated against these common fungal strains nih.govnih.gov.
Anti-inflammatory Activity (In Vitro/Preclinical Models)
Pyrimidine derivatives have been widely investigated for their anti-inflammatory properties allresearchjournal.com. The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators allresearchjournal.comnih.gov.
Inhibition of Inflammatory Mediators (e.g., COX-2, PGE2)
A primary mechanism by which pyrimidine-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2 nih.govmdpi.com. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are pivotal in mediating inflammation, pain, and fever allresearchjournal.comtmrjournals.com. By suppressing the activity of COX-2, these compounds can effectively reduce the production of PGE2, thereby alleviating the inflammatory response nih.gov. Studies on various pyrimidine derivatives have demonstrated selective inhibition of COX-2 over the constitutive COX-1 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) allresearchjournal.comnih.gov.
Below is a table summarizing the COX-2 inhibitory activity of representative pyrimidine and pyrazole (B372694) analogues from preclinical studies.
| Compound ID | Class | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 5s | Pyrazole Analogue | 2.51 | 72.95 | dovepress.com |
| Compound 5u | Pyrazole Analogue | 1.79 | 74.92 | dovepress.com |
| Celecoxib | Standard Drug | - | 78.06 | dovepress.com |
| Derivative L1 | Pyrimidine Derivative | High Selectivity | Comparable to Meloxicam | nih.gov |
| Derivative L2 | Pyrimidine Derivative | High Selectivity | Comparable to Meloxicam | nih.gov |
Modulation of Inflammatory Pathways
Beyond direct enzyme inhibition, pyrimidine derivatives can modulate broader inflammatory pathways. Their anti-inflammatory effects are attributed to the suppression of the expression and activity of several vital inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and various interleukins nih.govdovepress.com. Research has shown that certain pyrazole-pyrimidine hybrids can significantly inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated cells dovepress.com. This modulation of cytokine networks highlights the potential for pyrimidine-based compounds to treat a range of inflammatory conditions.
Analgesic Activity (Preclinical Models)
Several classes of pyrimidine derivatives, including those with 2-methylthio substitutions, have demonstrated significant analgesic activity in preclinical models nih.govnih.gov. These studies often utilize methods such as the acetic acid-induced writhing test to evaluate pain-relieving effects nih.gov.
Mechanism of Peripheral Pain Mechanism Inhibition
The analgesic effects of 2-methylthio-1,4-dihydropyrimidine derivatives appear to be mediated predominantly through the inhibition of peripheral pain mechanisms nih.gov. In preclinical tests, such as the acetic acid-induced writhing model, the administration of these compounds led to a significant reduction in pain responses. This model induces pain by causing the release of endogenous mediators that stimulate peripheral nociceptors. The ability of these pyrimidine compounds to inhibit this response suggests they interfere with the signaling pathways at the periphery, rather than acting on the central nervous system nih.govijbcp.com. This peripheral action is a characteristic of many NSAIDs that work by inhibiting prostaglandin synthesis at the site of inflammation and pain ijbcp.com.
The following table presents data on the analgesic activity of various 2-methylthio-1,4-dihydropyrimidine derivatives in a preclinical model.
| Compound ID | Substituent at Position 4 | Analgesic Activity (% Inhibition) | Reference |
| IIh | p-dimethylaminophenyl | 70.32% | nih.gov |
| IIk | Unsubstituted Phenyl | 58.45% | nih.gov |
| IIe | p-chlorophenyl | 57.08% | nih.gov |
| IIl | Unsubstituted Phenyl | 50.68% | nih.gov |
Antiparasitic Activity
The pyrimidine scaffold has also been explored for its potential in developing new antiparasitic agents. Research into highly substituted pyrimidine and pyrazole derivatives has identified compounds with promising activity against protozoan parasites nih.gov. Specifically, certain pyrimidine derivatives have shown the ability to inhibit, at micromolar concentrations, both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. Furthermore, activity has been observed against Leishmania infantum and Leishmania tropica, the causative agents of leishmaniasis nih.gov. These findings underscore the versatility of the pyrimidine core structure in designing molecules with diverse biological activities, including those targeting infectious diseases prevalent in tropical regions.
Antiplasmodial Activity (e.g., against Plasmodium falciparum strains)
No research data was found regarding the antiplasmodial activity of this compound.
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)
No research data was found concerning the antimycobacterial activity of this compound.
Enzyme Inhibition Studies (Excluding Human Clinical Context)
Kinase Inhibition (e.g., AKT1, c-kit PTK, CDK-1, GSK-3)
No studies were identified that investigated the inhibitory effects of this compound on AKT1, c-kit PTK, CDK-1, or GSK-3 kinases.
Xanthine Oxidase (XO) Inhibition
No information is available in the scientific literature regarding the potential for this compound to inhibit the enzyme xanthine oxidase.
Adenosine Kinase Inhibition
There is no available research on the adenosine kinase inhibition activity of this compound.
Antioxidant Activity
No studies have been published that evaluate the antioxidant properties of this compound.
Free Radical Scavenging Assays
In vitro assays are commonly employed to determine the direct free radical scavenging capabilities of chemical compounds. arxiv.org Standard methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, nitric oxide (NO) scavenging assays, and hydrogen peroxide (H₂O₂) scavenging assays. ijpsonline.com These tests provide valuable insights into the potential of a compound to neutralize harmful free radicals. nih.gov
While numerous studies have demonstrated the free radical scavenging activity of various substituted pyrimidines, ijpsonline.comarxiv.org data specifically pertaining to this compound is not available in the reviewed literature. Studies on other pyrimidine derivatives have shown that the presence and position of certain functional groups on the pyrimidine ring can significantly influence their antioxidant capacity. ijpsonline.com For instance, research on a series of 2-methylthio-pyrido[3,2-e] researchgate.netijpsonline.comnih.govtriazolo[1,5-a]pyrimidines revealed that some of these compounds exhibited good antioxidant activity. researchgate.net However, the specific contribution of the 3-nitrophenyl group at the 4-position of the pyrimidine ring in conjunction with the 2-methylthio group remains uninvestigated.
Structure Activity Relationship Sar Studies
Impact of Substituents at the Methylthio Position (C-2) on Biological Activity
The 2-thiopyrimidine moiety is a recognized pharmacophore, and modifications to this group, including the sulfur atom and the attached alkyl group, are crucial for modulating biological activity. nih.govjetir.org
The presence of a sulfur atom at the C-2 position of the pyrimidine (B1678525) ring is a common feature in many biologically active compounds. jetir.org The thio-group is considered a key structural element that can significantly influence the molecule's interaction with biological targets. nih.gov It can participate in hydrogen bonding and other non-covalent interactions, potentially with enzyme or receptor active sites. nih.gov The introduction of a thio-group is a known chemical modification strategy that provides opportunities for further functionalization and can influence oxidative processes within an organism. nih.govjetir.org
The methyl group attached to the sulfur atom (S-methylation) serves to cap the thiol group, which can alter the compound's lipophilicity, size, and electronic properties compared to the free thiol (2-mercaptopyrimidine) or other alkyl substituents. While direct SAR studies on the methyl group in 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine are specific, general findings on 2-alkylthiopyrimidines indicate that the nature of the alkyl chain can impact potency and selectivity. For instance, in a series of 2-thiomethyl-pyrimidin-4-ones, the thiomethyl group served as a precursor for creating more complex hydrazinyl derivatives, highlighting its role as a versatile synthetic handle. acs.org
The methylthio group at the C-2 position is an excellent leaving group, facilitating its replacement by various nucleophiles. This allows for the synthesis of diverse analogs with different activity profiles.
Research has shown that strategic replacement of the C-2 substituent can lead to significant changes in biological activity. For example:
Amino Groups: Introduction of a dimethylamino group at the 2-position of a pyrimidine ring has been shown to produce good fungicidal activity. researchgate.net In other studies, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing anticancer activity. nih.gov
Hydrazino Groups: The 2-thiomethyl group can be readily displaced by hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinylpyrimidin-4(1H)-ones. These intermediates are versatile precursors for synthesizing pyrazole-fused pyrimidines with potent antitubercular activity. acs.org
Oxygen-based Nucleophiles: While not directly replacing a methylthio group in the reviewed literature, the comparison between 2-thiopyrimidines and their 2-oxo-pyrimidine counterparts is a common theme in medicinal chemistry, often leading to vastly different biological activities and metabolic stabilities.
The following table illustrates how modifications at the C-2 position of a pyrimidine core can influence biological activity in different scaffolds.
| Compound Series | C-2 Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| Pyrazolylpyrimidinones | -SCH3 (precursor) | Intermediate for antitubercular agents | acs.org |
| Pyrazolylpyrimidinones | -NHNH2 | Key intermediate for active compounds | acs.org |
| Fungicidal Pyrimidines | -N(CH3)2 | Good fungicidal activity | researchgate.net |
| USP1/UAF1 Inhibitors | -NH-benzyl | Potent anticancer activity | nih.gov |
Influence of the 3-Nitrophenyl Moiety (C-4) on Biological Activity
The 4-(3-nitrophenyl) group is a critical determinant of the compound's biological activity, with both the position of the nitro group and the effects of other potential substitutions on the phenyl ring playing significant roles.
Several studies highlight the importance of the nitro group's location:
One study investigating trisubstituted pyrimidines found that a compound featuring a nitro group in the meta position (position 3) of the phenyl ring exhibited the widest range of antimicrobial activity against various bacterial and fungal strains. nih.gov
In another series of pyrimidine derivatives, it was noted that the presence of electron-withdrawing groups, such as nitro, at the meta or para positions of phenyl rings attached to the pyrimidine core resulted in excellent antibacterial and antifungal activities. nih.gov
Research on other molecular scaffolds, like chalcones, also confirms that the position of the nitro group is crucial, with ortho and para positions leading to the highest activity in anti-inflammatory and vasorelaxant models, respectively. mdpi.com This underscores the principle that the optimal position is target-dependent.
The preference for the meta position in some antimicrobial pyrimidines suggests a specific binding interaction where the electronic properties conferred by the meta-nitro substitution are optimal for target engagement.
Beyond the nitro group, the presence of other substituents on the phenyl ring can fine-tune the biological activity through electronic and steric effects.
Steric Effects: The size and bulk of substituents on the phenyl ring can also impact activity. While moderate-sized groups may be well-tolerated, bulky substituents can cause steric hindrance, potentially preventing the molecule from fitting into the binding site of a target protein. acs.org For example, in the synthesis of certain triazolopyridine derivatives, bulky 2,6-dimethyl substituents on a phenyl ring led to a significant reduction in reaction yield, illustrating the impact of steric hindrance. acs.org The balance between electronic benefits and potential steric clashes is a key consideration in drug design.
The table below summarizes the effect of phenyl ring substitutions on the activity of pyrimidine-based compounds from various studies.
| Compound Series | Phenyl Ring Substituent(s) | Effect on Activity | Reference |
|---|---|---|---|
| Antimicrobial Pyrimidines | 3-NO2 | Widest antimicrobial activity | nih.gov |
| Antibacterial/Antifungal Pyrimidines | meta/para-NO2, -Cl, -Br, -F | Excellent activity | nih.gov |
| Antimycobacterial Agents | 3-CF3 | Improved activity compared to alkoxy groups | mdpi.com |
| Antimycobacterial Agents | 3,4-dichloro | High activity against M. tuberculosis | mdpi.com |
| Triazolopyridines (Synthesis) | 2,6-dimethyl | Reduced yield (steric hindrance) | acs.org |
Significance of the Pyrimidine Ring System
The pyrimidine ring itself is a privileged scaffold in medicinal chemistry. benthamscience.com Its importance stems from its fundamental role in nature as a core component of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of RNA and DNA. researchgate.netmedwinpublishers.com This natural precedent has made the pyrimidine nucleus a cornerstone for the development of a vast array of therapeutic agents. researchgate.netijpsr.comwjarr.com
The two nitrogen atoms at positions 1 and 3 make the ring electron-deficient and capable of participating in multiple hydrogen bonding interactions as both donors and acceptors. This property is crucial for binding to a wide variety of biological targets, including enzymes and receptors. oregonstate.edu Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. medwinpublishers.comwjarr.com The structural versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to precisely modulate the physicochemical and pharmacological properties of the resulting molecules to achieve desired activity and selectivity. nih.gov
Modifications to the Pyrimidine Nucleus
The pyrimidine core is a fundamental scaffold in many biologically active compounds, and its substitution pattern significantly influences the molecule's properties and interactions with biological targets. nih.gov Modifications on the pyrimidine ring of compounds structurally related to this compound have provided valuable insights into the SAR.
Key positions on the pyrimidine ring that are often targeted for modification include the C2, C4, C5, and C6 positions. For 2,4-disubstituted pyrimidines, the nature of the substituents at these positions can dramatically alter biological activity. nih.gov
In studies on related 2-thio-pyrimidine derivatives, it has been observed that the substituent at the C4 position plays a critical role in determining the compound's efficacy. For instance, in a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, the introduction of various arylalkyl moieties at the C4-position significantly impacted their platelet aggregation inhibitory activity. nih.gov Specifically, small alkyl chains bearing an amino group as thio substituents, combined with arylalkyl groups at the C4-position, showed enhanced inhibitory effects. nih.gov
Below is a data table summarizing the impact of substitutions on the pyrimidine nucleus in related compounds.
| Modification Site | Substituent Type | Observed Effect on Activity | Reference Compound Class |
| C4-Position | Arylalkyl groups | Modulated inhibitory activity | 6-amino-2-thio-3H-pyrimidin-4-ones |
| C2 and C4-Positions | Varied steric and electronic groups | Sensitive changes in cholinesterase inhibition | 2,4-disubstituted pyrimidines |
| C5-Position | Introduction of a carbonitrile group | Significant for anti-inflammatory and COX-2 inhibitory effects | 6-(4-fluorophenyl)-pyrimidine-5-carbonitriles |
These findings suggest that for this compound, modifications at the C5 and C6 positions of the pyrimidine ring could be a promising strategy to modulate its biological activity. Introducing small, polar, or hydrogen-bonding groups could potentially enhance interactions with biological targets.
Fused Ring Systems and Their Contributions to Activity
Fusing a second ring to the pyrimidine nucleus creates a bicyclic or polycyclic system, which can significantly enhance biological activity by introducing conformational rigidity, extending the molecule's surface area for target interaction, and introducing new functional groups. nih.govjchr.org Several fused pyrimidine systems, such as thienopyrimidines, purines, and pyrrolopyrimidines, are known for their diverse pharmacological properties. nih.govresearchgate.netnih.gov
The fusion of a thiophene (B33073) ring to the pyrimidine core, resulting in thienopyrimidine derivatives, has been a particularly fruitful strategy in medicinal chemistry. nih.gov Thienopyrimidines are structurally analogous to purines and have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The synthesis of thienopyrimidines can be achieved by constructing a pyrimidine ring onto a thiophene or by building a thiophene ring onto a pyrimidine. nih.gov
For instance, certain thienopyrimidine derivatives have shown potent inhibitory activity against various kinases, which are often dysregulated in diseases like cancer. The specific substitution pattern on both the thiophene and pyrimidine rings of the fused system is critical for activity and selectivity.
Another important class of fused pyrimidines are the oxazolo[5,4-d]pyrimidines. SAR studies on these compounds have revealed that substituents at the C2, C5, and C7 positions are crucial for their anticancer activity. mdpi.com For example, the introduction of a phenyl ring with specific substituents at the C2 position and an anilino moiety at the C7 position led to potent VEGFR2 and EGFR inhibitors. mdpi.com The nature of the substituent on the fused oxazole (B20620) ring also plays a role, with some studies indicating that an N-atom in the oxazole moiety can sometimes be unfavorable for binding to certain enzymes. mdpi.com
The table below provides examples of fused pyrimidine systems and their associated biological activities.
| Fused Ring System | Key Substituent Positions | Notable Biological Activities | Reference |
| Thienopyrimidine | Varied on both rings | Anticancer, Anti-inflammatory, Antimicrobial | nih.gov |
| Oxazolo[5,4-d]pyrimidine | C2, C5, C7 | Anticancer (VEGFR2, EGFR inhibition) | mdpi.com |
| Pyrrolopyrimidine | Varied | Anti-inflammatory | nih.gov |
| Pyrazolopyrimidine | Varied | Anti-inflammatory, COX inhibition |
These examples highlight that fusing a heterocyclic ring to the pyrimidine core of a molecule like this compound could lead to novel compounds with potentially enhanced or new biological activities. The choice of the fused ring and its substitution pattern would be critical in determining the resulting pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that are critical for a desired biological effect. nih.govphyschemres.org
Derivation of QSAR Models
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. For a compound like this compound, this would involve synthesizing a series of analogs with systematic variations in their structure.
Once the dataset is compiled, molecular descriptors are calculated for each compound. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. mdpi.com Software like DRAGON can be used to calculate a wide range of descriptors. nih.gov
The next step is to select the most relevant descriptors that correlate with the biological activity. This is often done using statistical methods like stepwise regression or principal component analysis to avoid overfitting and to create a robust model. nih.gov
Finally, a mathematical model is built using techniques such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN). nih.gov MLR establishes a linear relationship between the selected descriptors and the biological activity, while ANNs can capture more complex, non-linear relationships. nih.gov The predictive power of the derived QSAR model is then validated using internal and external validation techniques. mdpi.com
A generalized equation for a simple MLR-based QSAR model is as follows:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where:
c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the analysis.
D₁, D₂, ..., Dₙ are the values of the selected molecular descriptors.
Identification of Key Descriptors for Activity
The selection of appropriate molecular descriptors is a critical step in developing a predictive QSAR model. mdpi.com For compounds containing a nitrophenyl group, several types of descriptors have been shown to be important in predicting their biological activities, including mutagenicity. nih.gov
Key descriptors that are often considered in QSAR studies of pyrimidine and nitroaromatic compounds include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. For nitroaromatic compounds, the energy of the LUMO is often correlated with their mutagenic activity, as it relates to their ability to accept an electron.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It influences a compound's ability to cross cell membranes and reach its target.
Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular weight, molecular volume, and various connectivity indices. They can be crucial for understanding how a molecule fits into the binding site of a target protein.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure and reactivity of a molecule.
In a QSAR study on pyrimidine-4,6-diamine derivatives, key descriptors included the presence of an aromatic ring (A_Ar), the number of double bonds (B_Dou), and descriptors related to the molecule's positive and negative partial surface areas (P. V_P and Q. V_N). tandfonline.com
The following table summarizes some of the key descriptor types and their potential relevance for the activity of this compound.
| Descriptor Type | Specific Descriptors | Potential Relevance |
| Electronic | LUMO energy, Dipole moment | Relates to reactivity and interaction with biological targets. |
| Hydrophobic | logP | Influences membrane permeability and distribution. |
| Steric/Topological | Molecular weight, Molecular volume, Connectivity indices | Determines the fit within a biological target's binding site. |
| Quantum Chemical | Partial atomic charges | Provides insight into electrostatic interactions. |
| 2D Descriptors | Aromatic ring count, Double bond count | Important for overall molecular architecture and interactions. |
By identifying the key descriptors that correlate with the biological activity of this compound and its analogs, QSAR models can guide the rational design of new compounds with improved properties.
Future Research Directions and Potential Applications
Rational Design of Novel Analogues and Derivatives
The foundation for developing more potent and selective agents from a lead molecule lies in its rational modification. For 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine, future design strategies can leverage existing knowledge of pyrimidine (B1678525) chemistry and structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring and its appendages significantly dictate their pharmacological effects, which can range from anticancer and anti-inflammatory to antimicrobial and anticonvulsant activities. nih.gov
Future research on this compound should systematically explore modifications at key positions to build a comprehensive SAR profile.
Modification of the Phenyl Ring: The 3-nitrophenyl group is a critical feature. The position and electronic nature of substituents on this ring can drastically alter activity. For instance, in a series of 2-methylthio-1,4-dihydropyrimidines, a p-dimethylaminophenyl substituent at the 4-position resulted in maximum analgesic activity, suggesting that electron-donating groups may be favorable for certain targets. nih.gov Systematic replacement of the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) at the ortho, meta, and para positions could be explored.
Alteration of the 2-Methylthio Group: The methylthio (-SCH₃) group can be modified to influence physicochemical properties like lipophilicity and metabolic stability. It can be replaced with other alkylthio, arylthio, or sulfinyl/sulfonyl groups. In studies on thieno[2,3-d]pyrimidin-4(3H)-ones, the 2-methylthio group was a key part of the pharmacophore for analgesic and anti-inflammatory activities. nih.govresearchgate.net
Substitution on the Pyrimidine Core: While the current structure is unsubstituted on the pyrimidine ring itself (at positions 5 and 6), introducing small alkyl or functional groups could modulate activity. For example, the synthesis of 5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones highlights how substitution on the ring fused to the pyrimidine can be integral to the design. nih.gov
Table 1: Proposed Modifications Based on General SAR Principles
| Position of Modification | Proposed Change | Rationale based on Analogous Compounds |
|---|---|---|
| 3-Nitrophenyl Ring | Replace -NO₂ with other EWG/EDG | Substituents on the phenyl ring of pyrimidine derivatives are known to greatly influence biological activity. nih.gov |
| Vary substituent position (ortho, para) | The position of substituents can impact binding affinity and selectivity for biological targets. | |
| 2-Position | Replace -SCH₃ with -SOCH₃ or -SO₂CH₃ | Oxidation to sulfoxide (B87167) or sulfone can alter polarity and hydrogen bonding capacity. |
| Replace -SCH₃ with other alkyl/arylthio groups | Modulates lipophilicity and steric profile. |
| Pyrimidine Ring (C5/C6) | Introduce small alkyl groups (e.g., -CH₃) | Can enhance binding to hydrophobic pockets of target enzymes or receptors. |
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create compounds with potentially enhanced affinity, dual activity, or an improved pharmacological profile. nih.gov The 2-(methylthio)pyrimidine (B2922345) framework is an excellent candidate for creating novel hybrid molecules.
Future research could focus on conjugating the this compound scaffold with other known biologically active moieties. For example, thienopyrimidines, which are structural analogues of purines, have been used to generate hybrid molecules for anticancer applications. nih.govmdpi.com Similarly, quinazolinone-pyrimidine hybrids have been explored as potential COX inhibitors. nih.gov
Potential Hybridization Strategies:
Coumarin (B35378) Hybrids: Coumarins are known for a wide range of biological activities. A hybrid molecule could be synthesized by linking a coumarin moiety to the pyrimidine core, potentially leading to compounds with dual anti-inflammatory or anticancer effects. worldscientificnews.com
Chalcone (B49325) Hybrids: Chalcones are precursors to flavonoids and possess diverse pharmacological properties. Structural combinations of chalcones with thieno[2,3-d]pyrimidinone scaffolds have yielded compounds with inhibitory activity against cancer cell lines. nih.gov
Thiazole Hybrids: Thiazole rings are present in many therapeutic agents. Synthesizing pyrazolyl-thiazole derivatives has been shown to produce compounds with significant antimicrobial and antioxidant activities. nih.gov A similar approach could be applied to the target pyrimidine.
Advanced Preclinical Investigations (Mechanism-Based Studies)
Given the broad spectrum of activities reported for pyrimidine derivatives, advanced preclinical studies are essential to elucidate the specific mechanism of action for this compound and its rationally designed analogues. nih.govnih.gov Many pyrimidine-based agents exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) E₂ (PGE₂) production. nih.govrsc.org Others function as kinase inhibitors, which is a common mechanism for anticancer agents. researchgate.netnih.gov
Future preclinical investigations should include:
Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as COX-1/COX-2, various protein kinases (e.g., EGFR, FLT3), and other targets implicated in diseases like cancer and inflammation. nih.govresearchgate.net
Cell-Based Assays: Evaluating the effect of the compound on cellular processes like proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines (e.g., MCF-7, MDA-MB-231). nih.govmdpi.com Studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, for instance, have identified them as potent apoptosis inducers. nih.gov
Inflammatory Mediator Analysis: Quantifying the compound's effect on the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in cell models of inflammation. nih.govrsc.org
Development of Analytical Probes
The development of fluorescent or biotin-tagged analytical probes based on the this compound structure could be a valuable avenue of research. Such probes are powerful tools for studying biological systems, identifying target proteins, and visualizing molecular interactions. nih.gov
The design of a probe typically involves three components: a recognition unit (the binding moiety), a linker, and a reporter tag (e.g., a fluorophore or biotin). nih.gov
Potential Probe Design Strategies:
Fluorescent Probes: A fluorescent tag, such as a coumarin or BODIPY dye, could be attached to the pyrimidine scaffold. nih.govnih.gov The 3-nitrophenyl group itself could serve as a fluorescence quencher through an intramolecular charge transfer (ICT) or photoinduced electron transfer (PeT) mechanism. Upon binding to a target protein, a conformational change could disrupt this quenching, leading to a "turn-on" fluorescent signal. The 2,4-dinitrophenyl (DNP) group is a well-known recognition moiety used in probes for thiols, highlighting the utility of nitroaromatic systems in probe design. nih.gov
Biotin (B1667282) Probes: Attaching a biotin tag would allow for the identification and isolation of the compound's cellular binding partners through affinity chromatography and subsequent proteomic analysis (e.g., mass spectrometry). This is a common strategy for target deconvolution in drug discovery. nih.gov
Theoretical and Computational Advances in Compound Design
Computational chemistry offers powerful tools to guide and accelerate the drug design process, providing insights that can rationalize experimental findings and predict the properties of novel compounds. nih.gov
Future research should integrate computational studies to refine the design of this compound analogues. Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap can provide insights into the molecule's stability and reactivity, which can be correlated with biological activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme's active site. Docking studies can help identify key binding interactions (e.g., hydrogen bonds, π-π stacking), rationalize observed SAR, and screen virtual libraries of analogues before their synthesis. nih.gov
Pharmacokinetic Parameter Prediction: Computational models can predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, helping to identify candidates with favorable drug-like characteristics early in the design process. mdpi.com
Table 2: Application of Computational Methods in Compound Design
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic properties (HOMO-LUMO). | Understand molecular stability and reactivity to correlate with antioxidant or other activities. nih.gov |
| Molecular Docking | Simulate binding to target proteins (e.g., kinases, COX). | Identify key binding interactions and guide the design of more potent inhibitors. nih.gov |
| ADME Prediction | Calculate properties like intestinal absorption and drug-likeness. | Prioritize the synthesis of compounds with favorable pharmacokinetic profiles. mdpi.com |
By systematically pursuing these future research directions, the scientific community can fully characterize the pharmacological potential of this compound, paving the way for the development of novel and effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine, and what are their limitations?
- Methodological Answer : A common approach involves the condensation of 3-nitrophenylacetamide with methylthio-substituted pyrimidine precursors under acidic or basic conditions. For example, Taylor & McKillop (1965) developed a nitration strategy for pyrimidine derivatives using nitric acid in acetic anhydride, which can be adapted for introducing the nitro group in the 3-position of the phenyl ring . Limitations include competing side reactions (e.g., over-nitration) and the need for precise temperature control to avoid decomposition of the methylthio group.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. RA (1995) reported a similar pyrimidine derivative, 6-Methylamino-4-methylthio-5-nitro-2-phenylpyrimidine, where single-crystal analysis revealed bond angles and torsion angles critical for understanding steric effects . Complementary techniques include:
- NMR : Pretsch et al. (2009) outline protocols for interpreting chemical shifts (e.g., deshielding of aromatic protons due to the nitro group) .
- IR : Stretching frequencies for C=S (∼650 cm⁻¹) and NO₂ (∼1520 cm⁻¹) confirm functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
